Product packaging for 2-(4-Piperidinyl)ethyl propyl ether(Cat. No.:)

2-(4-Piperidinyl)ethyl propyl ether

Cat. No.: B12848835
M. Wt: 171.28 g/mol
InChI Key: DSSQRRDWUPHBIC-UHFFFAOYSA-N
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Description

Contextualizing the Piperidine (B6355638) Moiety in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design and synthesis of pharmaceutical agents. nih.govresearchgate.net This structural motif is prevalent in a vast array of approved drugs and natural alkaloids, demonstrating its versatility and importance in biological systems. encyclopedia.pubmdpi.com Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. nih.govencyclopedia.pub

The significance of the piperidine scaffold can be attributed to several key factors:

Structural Scaffolding: It provides a robust and conformationally defined framework that can be readily functionalized to orient substituents in precise three-dimensional arrangements. This allows for optimized interactions with biological targets such as enzymes and receptors. mdpi.com

Physicochemical Properties: The nitrogen atom within the piperidine ring can act as a basic center, which is crucial for modulating properties like solubility and the ability to cross cell membranes. Introducing chiral centers to the piperidine scaffold can significantly influence a molecule's druggability and its specific fit into protein binding sites. thieme-connect.com

Pharmacophore Component: In many active molecules, the piperidine ring itself is a key part of the pharmacophore, directly participating in binding to the active site of a biological target. mdpi.com For example, the benzyl-piperidine residue is known to interact with the catalytic binding site of acetylcholinesterase. mdpi.com

The synthesis of piperidine derivatives is a major focus in modern organic chemistry, with numerous methods developed for their efficient and stereoselective preparation. mdpi.commdpi.comresearchgate.net The continuous development of new synthetic routes allows chemists to create novel and diverse libraries of piperidine-based compounds for biological screening. mdpi.com

Rationale for Investigating 2-(4-Piperidinyl)ethyl Propyl Ether and its Derivatives

While extensive research specifically on this compound is not widely published, the rationale for its investigation is firmly rooted in the established success of the piperidine scaffold in drug discovery. researchgate.netmdpi.com The structure of this compound combines the privileged piperidine core with an ether linkage, a common feature in many biologically active compounds.

The investigation into this compound and its derivatives is driven by the strategy of exploring novel chemical space around a proven scaffold. By modifying the core structure, researchers aim to discover new chemical entities with unique biological activities. For instance, studies on other functionalized piperidine derivatives have yielded compounds with potential applications as larvicides, wound-healing agents, and inhibitors of bacterial enzymes. mdpi.comresearchgate.netnih.gov The ether side chain of this compound offers a point for structural modification, allowing for the synthesis of a library of related compounds. These new derivatives can then be screened for a wide range of biological activities.

Scope and Research Objectives Pertaining to the Compound

The primary research objective concerning this compound would be to systematically explore its potential as a lead compound in drug discovery. The scope of such research would encompass several key areas:

Synthesis and Derivatization: A primary goal would be the development of efficient synthetic routes to this compound and a diverse library of its analogs. This would involve modifications at the piperidine nitrogen, the propyl ether chain, and potentially the piperidine ring itself.

Biological Screening: The synthesized compounds would be subjected to a broad range of biological assays to identify any potential therapeutic activities. Given the wide applicability of piperidine derivatives, screening could target the central nervous system, infectious diseases, and cancer. researchgate.netencyclopedia.pub

Structure-Activity Relationship (SAR) Studies: A crucial objective would be to establish a clear relationship between the chemical structure of the derivatives and their biological activity. thieme-connect.com This involves systematically altering the molecule's structure and observing the effect on its potency and selectivity. These studies are essential for optimizing lead compounds.

Investigation of Physicochemical and Pharmacokinetic Properties: Research would also focus on characterizing the compound's fundamental properties, such as solubility, stability, and its behavior in biological systems (absorption, distribution, metabolism, and excretion).

The ultimate goal of this research would be to determine if this compound or its derivatives possess properties that warrant further development as potential therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound This interactive table provides computed physicochemical properties for the compound.

PropertyValueSource
Molecular Formula C₁₀H₂₁NO nih.gov
Molecular Weight 171.28 g/mol nih.gov
IUPAC Name 4-(2-propoxyethyl)piperidine nih.gov
CAS Number 688736-47-2 nih.gov
Topological Polar Surface Area 21.3 Ų nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 4 nih.gov
Data sourced from PubChem.

Table 2: Selected Pharmacological Applications of the Piperidine Scaffold This table summarizes some of the key therapeutic areas where piperidine derivatives have found application.

Therapeutic AreaExamples of ActivityReference(s)
Oncology Anticancer agents, Pro-tumorigenic receptor inhibitors researchgate.netencyclopedia.pub
Neurodegenerative Diseases Alzheimer's disease therapy (e.g., anticholinergics) nih.govencyclopedia.pub
Infectious Diseases Antibiotics, Antivirals, Antiparasitics researchgate.netencyclopedia.pub
Pain Management Analgesics for neuropathic and severe pain encyclopedia.pub
Central Nervous System Disorders Antipsychotics researchgate.netencyclopedia.pub
Inflammation Anti-inflammatory agents researchgate.net
This table is a representative summary and not exhaustive.

Established Synthetic Pathways for Ether Formation

The creation of the ether bond in this compound is a critical step in its synthesis. The Williamson ether synthesis is a foundational method for this transformation.

Williamson Ether Synthesis Adaptations

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org The reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com In this mechanism, the nucleophilic alkoxide ion attacks the electrophilic carbon of the alkyl halide, resulting in the formation of an ether and the displacement of a halide ion. byjus.comwikipedia.org

For the synthesis of this compound, this would involve the reaction of a propyloxide with a 2-(4-piperidinyl)ethyl halide or a similar substrate with a good leaving group. A crucial aspect of this synthesis is that the alkyl halide should ideally be primary to favor the SN2 reaction pathway. wikipedia.org Secondary and tertiary alkyl halides are more prone to undergo elimination reactions as a competing pathway. wikipedia.org

The alkoxide is typically generated by treating an alcohol with a strong base. organicchemistrytutor.com The choice of solvent and base is important for the efficiency of the reaction. masterorganicchemistry.com The reaction can also be performed intramolecularly to form cyclic ethers, such as epoxides. organicchemistrytutor.com

Approaches for the Construction of the Piperidine Ring System in Related Compounds

The piperidine ring is a common structural motif in many pharmaceuticals and natural products. nih.govrsc.org Consequently, numerous methods have been developed for its synthesis.

Hydrogenation and Reduction Strategies for Pyridine (B92270) Precursors

A primary and industrially significant method for synthesizing the piperidine core is the catalytic hydrogenation of pyridine. nih.gov This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, typically using hydrogen gas and a metal catalyst. nih.govcdnsciencepub.com Heterogeneous catalysts are often favored for their applicability in industrial processes. nih.gov

Recent advancements have focused on electrocatalytic hydrogenation of pyridines at ambient temperature and pressure, offering a more energy-efficient alternative to traditional high-temperature and high-pressure methods. nih.govacs.org This electrochemical approach can achieve high yields and current efficiencies, with some processes reporting a 98% yield of piperidine from pyridine. nih.govacs.org Rhodium on a carbon support has been identified as an effective catalyst for this transformation. nih.gov

Ionic hydrogenation, using catalysts like iridium(III) complexes, presents another robust method for pyridine reduction. chemrxiv.org This technique is notable for its excellent chemoselectivity, tolerating a wide range of reducible functional groups such as nitro, azido, bromo, alkenyl, and alkynyl groups, which might not be compatible with traditional hydrogenation methods. chemrxiv.org

Method Catalyst/Reagent Conditions Key Advantages
Catalytic HydrogenationHeterogeneous catalysts (e.g., Rh/C)High temperature and pressureIndustrially scalable nih.gov
Electrocatalytic HydrogenationRhodium on carbon supportAmbient temperature and pressureEnergy-efficient, high yield nih.govacs.org
Ionic HydrogenationIridium(III) complexesMild conditionsHigh chemoselectivity, tolerates sensitive functional groups chemrxiv.org

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions provide a powerful tool for constructing the piperidine ring. These methods involve the formation of a carbon-nitrogen or carbon-carbon bond within a linear precursor to form the cyclic amine.

One common strategy is the intramolecular hydroamination of alkenes, where an amine group within the same molecule adds across a double bond. This can be catalyzed by various transition metals, including rhodium and gold. organic-chemistry.org For instance, a gold-catalyzed cyclization of an N-homopropargyl amide can lead to a cyclic imidate, which can then be reduced to the corresponding piperidine derivative. nih.gov

Radical-mediated cyclizations also offer a route to piperidines. For example, the intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst. mdpi.com Another approach involves the intramolecular dipolar cycloaddition of nitrones, which has been successfully applied to the synthesis of various piperidine and indolizidine alkaloids. iupac.org

Multi-step Protocols for Derivatization and Functionalization

The synthesis of complex piperidine derivatives often requires multi-step sequences that allow for the introduction of various functional groups. These protocols provide flexibility in accessing a wide range of substituted piperidines.

For example, a modular approach can be employed where piperidin-4-ones are synthesized in a two-step, [4+2] manner. nih.gov Subsequent functionalization can then be carried out. Rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective and stereoselective functionalization of the piperidine ring at the C2 and C3 positions. nih.gov

Another strategy involves the Dieckmann cyclization of β-amino esters to produce substituted piperidine-2,4-diones. This method is flexible and allows for substitution at various positions on the piperidine ring without the need for an N-protecting group.

Stereoselective Synthesis Considerations for Piperidine Derivatives

The stereochemistry of substituents on the piperidine ring can be critical for the biological activity of piperidine-containing compounds. google.com Therefore, the development of stereoselective synthetic methods is of great importance.

Enantioselective synthesis of piperidines can be achieved through various strategies. One approach involves the use of chiral auxiliaries. For example, chiral α-methyl benzylamines can be used to control the stereochemistry in a vinylogous Mannich-type reaction to produce chiral dihydropyridinone intermediates, which can then be reduced to the desired piperidine. rsc.org

Asymmetric catalysis is another powerful tool. Chiral dirhodium tetracarboxylate catalysts have been shown to effectively catalyze the C2 functionalization of N-Boc-piperidine with high diastereoselectivity and enantioselectivity. nih.gov Similarly, phosphinegold(I) complexes can catalyze the asymmetric intramolecular hydroamination of allenes to form enantiomerically enriched vinyl piperidines. organic-chemistry.org

Intramolecular cyclization of N-Boc-(4-chlorobutyl)cinnamylamine using n-BuLi and a chiral ligand like (-)-sparteine (B7772259) can produce enantioenriched 2-substituted piperidines. acs.org The stereochemical outcome of these reactions is often dependent on the choice of catalyst, ligand, and reaction conditions.

Method Chiral Source/Catalyst Outcome
Chiral AuxiliaryChiral α-methyl benzylaminesStereocontrolled synthesis of chiral dihydropyridinones rsc.org
Asymmetric CatalysisChiral dirhodium tetracarboxylate catalystsHighly diastereoselective and enantioselective C2 functionalization nih.gov
Asymmetric CatalysisPhosphinegold(I) complexesEnantioselective formation of vinyl piperidines organic-chemistry.org
Chiral Ligand(-)-Sparteine with n-BuLiEnantioenriched 2-substituted piperidines acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO B12848835 2-(4-Piperidinyl)ethyl propyl ether

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-(2-propoxyethyl)piperidine

InChI

InChI=1S/C10H21NO/c1-2-8-12-9-5-10-3-6-11-7-4-10/h10-11H,2-9H2,1H3

InChI Key

DSSQRRDWUPHBIC-UHFFFAOYSA-N

Canonical SMILES

CCCOCCC1CCNCC1

Origin of Product

United States

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 4 Piperidinyl Ethyl Propyl Ether Analogs

Conformational Analysis and Stereochemical Influences on Biological Interactions

The three-dimensional arrangement of a molecule is critical for its interaction with biological targets. For piperidine-containing compounds, conformational analysis and stereochemistry are key determinants of biological activity.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. Substituents on the ring can exist in either an axial or equatorial position, and this orientation can significantly impact receptor binding. For instance, in studies of 4-phenylpiperidines, the orientation of the phenyl group (axial vs. equatorial) can dictate whether the compound acts as an agonist or antagonist at opioid receptors. researchgate.net The preferred conformation ensures optimal interaction with the receptor's binding pocket. researchgate.net

Stereochemistry plays a profound role in the biological activity of chiral piperidine derivatives. Enantiomers of the same compound can exhibit vastly different potencies and effects. For example, in studies of 1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine, the (-)-(2S,4R) enantiomer was found to be approximately ten times more potent as an analgesic than its (+)-(2R,4S) counterpart. nih.gov This difference is attributed to the specific interactions of the enantiomers with the chiral environment of the opioid receptor, a phenomenon known as the Ogston effect, where a receptor can distinguish between chemically equivalent, but spatially distinct, groups on a molecule. nih.gov

The chair conformations of piperidine analogs can be influenced by various factors, including the nature of substituents. us.es Nuclear Overhauser effect (nOe) correlations from NMR studies can help determine the preferred conformation and the spatial proximity of different parts of the molecule, which is crucial for understanding how the molecule presents itself to a biological target. us.esbeilstein-journals.org For example, through-space coupling observed in the NMR spectrum between fluorine atoms and piperidine hydrogens in a vicinal difluorinated analog of piperine (B192125) provides direct evidence of their close spatial relationship. beilstein-journals.org It has been suggested that the binding sites of some receptors, like opioid receptors, are cleft-like structures whose dimensions can exclude ligands with certain substitution patterns, such as diequatorial 2,6- and 3,5-dimethyl groups. nih.gov

Impact of Substituent Modifications on Piperidine Ring Systems

Modifying the substituents on the piperidine ring is a fundamental strategy in medicinal chemistry to fine-tune the pharmacological profile of a compound. These modifications can affect potency, selectivity, and pharmacokinetic properties.

N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification. The nature of the N-substituent can influence basicity (pKa), which is critical for the ionic interaction with acidic residues (e.g., Aspartic or Glutamic acid) in many receptor binding sites. chemrxiv.org For example, in a series of kinesin spindle protein (KSP) inhibitors, reducing the basicity of the piperidine nitrogen to a pKa range of 6.5–8.0 was found to reduce efflux by P-glycoprotein. acs.org However, some N-substituents, like N-cyclopropyl, can lead to time-dependent inhibition of cytochrome P450 enzymes. acs.org In the context of histamine (B1213489) H3 receptor (H3R) antagonists, elongating the alkyl chain on the piperidine nitrogen in certain series led to a decrease in potency. mdpi.com

C4-Substitution: The 4-position of the piperidine ring is another key site for modification. In a series of NK1 antagonists, a 3,5-bis(trifluoromethyl)benzyl ether at the 4-position was found to be optimal for high affinity. acs.org For some monoamine oxidase (MAO) inhibitors, a para-hydroxy substitution on a piperidine ring demonstrated the highest inhibitory activity for both MAO-A and MAO-B. acs.org The nature of the linker between the piperidine and another chemical moiety also plays a role. For H3R ligands, replacing a flexible alkyl chain with a more rigid aromatic or biphenyl (B1667301) linker was explored to potentially enhance binding affinity by reducing the conformational flexibility of the molecule. nih.gov

Other Ring Substitutions: Substitutions at other positions on the piperidine ring can also have significant effects. For instance, installing methyl groups at the alpha position (C2 or C6) to the nitrogen can block metabolism of the piperidine ring and influence its 3D conformation. rsc.org In a series of gonadotropin-releasing hormone (GnRH) antagonists, a small group at the 6-position of the piperidine was tolerated, and a trifluoromethyl group at this position reduced clearance and increased oral bioavailability. researchgate.net

The following table summarizes the effects of various substituent modifications on the biological activity of piperidine analogs from different studies.

Compound Series Modification Effect on Biological Activity Reference
NK1 Antagonists3,5-bis(trifluoromethyl)benzyl ether at C4High affinity (IC50 = 0.95 nM) acs.org
H3R AntagonistsElongation of N-alkyl chainDecreased potency mdpi.com
MAO InhibitorsPara-hydroxy at C4Increased inhibitory effect acs.org
GnRH Antagonists6-trifluoromethyl groupReduced clearance, increased oral bioavailability researchgate.net
KSP InhibitorsFluoro substitution on piperidine ringModulated pKa, affecting P-gp efflux acs.org

Rational Design of Analogs for Specific Biological Targets

Rational drug design involves the iterative process of designing and synthesizing compounds based on an understanding of the biological target's structure and the SAR of known ligands. For piperidine-containing compounds like analogs of 2-(4-Piperidinyl)ethyl propyl ether, this approach has been applied to develop ligands for a variety of targets.

A common strategy is to modify a known ligand to improve its properties. For example, starting from a lead compound identified from high-throughput screening, a series of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids were synthesized as matrix metalloproteinase (MMP) inhibitors. acs.org This work aimed to address issues of moderate selectivity and chirality in earlier compounds. acs.org Similarly, based on the structure of potent H3R antagonists, new analogs were designed to also inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), creating multi-target-directed ligands for potential use in Alzheimer's disease. nih.gov

The design process often involves exploring the chemical space around a core scaffold. For instance, a series of piperidine-substituted quinolones were developed as non-peptide GnRH receptor antagonists. researchgate.net In another example, a piperidine scaffold previously associated with dopamine (B1211576) D4 receptor activity was intentionally modified to create potent sigma-1 (σ1) receptor modulators, demonstrating how SAR knowledge can be used to switch receptor selectivity. chemrxiv.org

Computational methods are also integral to rational design. Molecular docking can be used to predict how a designed analog might bind to its target. For example, docking studies were used to understand the binding mode of piperidine-spirooxadiazole derivatives as α7 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists. bohrium.com

The table below provides examples of rationally designed piperidine analogs and their intended biological targets.

Scaffold/Analog Series Biological Target Design Strategy Reference
4-Oxy-piperidine EthersHistamine H3 Receptor (H3R) and Cholinesterases (AChE/BuChE)Modification of lead H3R antagonists to incorporate cholinesterase inhibition. nih.gov
Piperidine-spirooxadiazolesα7 Nicotinic Acetylcholine Receptor (nAChR)Virtual screening followed by synthesis and SAR exploration of hit compound. bohrium.com
N-Substituted 4-ArylsulfonylpiperidinesMatrix Metalloproteinases (MMPs)Circumventing selectivity and chirality issues of previous lead compounds. acs.org
Piperidine-based QuinolonesGonadotropin-Releasing Hormone (GnRH) ReceptorExploration of substituents on the piperidine ring of a lead quinolone. researchgate.net
3- and 4-HydroxypiperidinesSigma-1 (σ1) ReceptorDiverting activity from a dopamine D4 receptor scaffold to the σ1 receptor. chemrxiv.org

Bioisosteric Replacements in Ether and Piperidine Moieties

Bioisosterism refers to the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. scripps.eduu-tokyo.ac.jp This is a widely used tactic in medicinal chemistry.

Piperidine Ring Bioisosteres: The piperidine ring itself, being a prevalent scaffold in drug discovery, is often a target for bioisosteric replacement to address liabilities like metabolism or to improve properties. chemrxiv.org Some common bioisosteres for the piperidine ring include:

Morpholine (B109124): Replacing a CH2 group in the piperidine ring with an oxygen atom to form a morpholine can increase polarity and potentially reduce metabolism at the carbons adjacent to the nitrogen. cambridgemedchemconsulting.com However, this will also influence the basicity of the nitrogen. cambridgemedchemconsulting.com

Spirocyclic systems: Rigid spirocyclic systems like 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane have been developed as piperidine mimetics. researchgate.netenamine.net These scaffolds can offer improved metabolic stability and explore different exit vectors for substituents compared to a simple piperidine ring. cambridgemedchemconsulting.comresearchgate.net

Dewar Pyridines: 4H-Dewar pyridines have been explored as rigid isosteres that can mimic both equatorially and axially substituted piperidines. chemrxiv.org

Piperazine (B1678402): While not a direct isostere, replacing piperidine with piperazine introduces a second nitrogen atom, which can significantly alter pKa, polarity, and potential interaction points with a target. In some cases, this replacement can drastically change receptor selectivity. For instance, in a series of dual H3/σ1 receptor ligands, replacing a piperidine with a piperazine resulted in a compound that was highly selective for the H3 receptor, losing its affinity for the σ1 receptor. acs.org

The following table details some bioisosteric replacements for the ether and piperidine moieties.

Original Moiety Bioisosteric Replacement Potential Impact Reference
Ether (-O-)Methylene (B1212753) (-CH2-), Sulfur (-S-)Alters conformation, bond angles, and electronic properties. acs.org
PiperidineMorpholineIncreases polarity, may reduce metabolism, alters pKa. cambridgemedchemconsulting.com
PiperidineAzaspiro[3.3]heptanesImproves metabolic stability, alters substituent vectors. researchgate.netenamine.net
Piperidine4H-Dewar PyridinesProvides rigid scaffold mimicking both equatorial and axial substitution. chemrxiv.org
PiperidinePiperazineAlters pKa, polarity, and can change receptor selectivity. acs.org

Pharmacophore Elucidation for Piperidine-Containing Compounds

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to bind to a specific biological target. Elucidating the pharmacophore for a class of compounds is a crucial step in understanding their SAR and in designing new, more potent, and selective ligands.

For many piperidine-containing ligands, a key pharmacophoric feature is the basic nitrogen atom, which is typically protonated at physiological pH and forms an ionic bond with an acidic residue in the receptor's binding pocket. chemrxiv.orgnih.gov For example, the interaction with Glu172 in the σ1 receptor is considered a critical interaction for many piperidine-based ligands. chemrxiv.org

Pharmacophore models are often developed based on the structures of known active ligands. For σ1 receptor ligands, a widely accepted model proposed by Glennon includes a central basic nitrogen, a primary hydrophobic region, and a secondary hydrophobic region. nih.govresearchgate.net The optimal distances between these features are critical for high affinity. nih.gov More recent pharmacophore models have been developed using computational tools and larger datasets of active compounds, sometimes incorporating features like positive ionizable groups, aromatic rings, and hydrophobic moieties with defined spatial relationships. nih.govacs.org

These models are valuable for virtual screening of compound libraries to identify new potential ligands and for guiding the design of new molecules. bohrium.com For example, a pharmacophore model for α7 nAChR agonists was used to screen a chemical database, leading to the discovery of a novel piperidine-spirooxadiazole antagonist. bohrium.com

The key features of a common pharmacophore model for σ1 receptor ligands are summarized below.

Pharmacophore Feature Description Typical Interacting Residue Reference
Basic AminePositive ionizable group at physiological pH.Acidic amino acid (e.g., Glutamate (B1630785), Aspartate) chemrxiv.orgnih.gov
Primary Hydrophobic RegionA non-polar region that interacts with hydrophobic pockets in the receptor.Hydrophobic amino acids (e.g., Leucine, Isoleucine, Phenylalanine) nih.govresearchgate.net
Secondary Hydrophobic RegionAnother non-polar region, often closer to the basic amine than the primary region.Hydrophobic amino acids nih.govresearchgate.net

Computational Chemistry and Molecular Modeling of 2 4 Piperidinyl Ethyl Propyl Ether

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(4-Piperidinyl)ethyl propyl ether, these calculations can elucidate its electronic structure, reactivity, and thermodynamic stability. Methods such as Density Functional Theory (DFT) are commonly employed for this purpose. scispace.comderpharmachemica.com

Calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of atoms. derpharmachemica.com Following optimization, various electronic properties can be determined. The distribution of electron density, for instance, can reveal regions of the molecule that are electron-rich or electron-deficient, which is crucial for predicting how the molecule will interact with other chemical species. The analysis of molecular models of similar piperidine (B6355638) derivatives has shown that the nitrogen and oxygen atoms are often key nucleophilic centers. chemjournal.kzekb.eg

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. ekb.egresearchgate.net A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Quantum Chemical Properties of this compound

PropertyPredicted ValueSignificance
Total Energy -X a.u.Thermodynamic stability of the molecule.
HOMO Energy -Y eVIndicates the electron-donating capability.
LUMO Energy +Z eVIndicates the electron-accepting capability.
HOMO-LUMO Gap (Y+Z) eVRelates to chemical reactivity and stability. ekb.eg
Dipole Moment ~2-3 DebyePredicts polarity and solubility in polar solvents. ekb.eg

Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum calculations provide insight into a static molecular structure, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. d-nb.info

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. researchgate.net By simulating the molecule in a virtual environment, such as in a solvent like water, researchers can observe how it folds, flexes, and changes its shape. This is crucial for understanding how the molecule might interact with a biological target, as its conformation can significantly influence binding affinity. d-nb.info

The simulations can reveal the most populated conformational clusters, providing a statistical understanding of the molecule's preferred shapes. Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of atomic positions can highlight the rigid and flexible regions of the molecule. nih.gov For instance, the piperidine ring is expected to be relatively rigid, while the ethyl propyl ether side chain will exhibit greater flexibility.

Molecular Docking Studies for Ligand-Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is often used to predict how a small molecule (ligand), such as this compound, might bind to a protein target. mdpi.com

The process involves placing the ligand in the binding site of a receptor and using a scoring function to estimate the binding affinity. mdpi.com The results can provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov For this compound, the nitrogen atom of the piperidine ring and the oxygen atom of the ether group are likely to be important for forming hydrogen bonds with a receptor. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Receptor

ParameterPredicted ValueSignificance
Binding Affinity -A kcal/molA more negative value indicates stronger binding. mdpi.com
Key Interacting Residues Amino Acid X, Y, ZIdentifies specific amino acids in the receptor's binding site that interact with the ligand.
Types of Interactions Hydrogen bonds, hydrophobic interactionsDescribes the nature of the forces holding the ligand in the binding pocket.
RMSD from a known binder B ÅA lower value suggests a similar binding mode to a known active compound.

Note: The values in this table are hypothetical and illustrative of typical molecular docking outputs.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by analyzing a series of compounds with known activities and identifying the molecular properties (descriptors) that are correlated with that activity.

For a compound like this compound, a QSAR study would typically involve synthesizing and testing a series of analogs with variations in their structure. tandfonline.comnih.gov For example, the length of the alkyl chain on the ether or substituents on the piperidine ring could be varied. Molecular descriptors for each analog, which can be calculated from their 2D or 3D structures, would then be used to build a regression model that predicts the biological activity. nih.govtandfonline.com

These models can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize and test next. nih.gov The statistical robustness and predictive power of QSAR models are assessed through various validation techniques. tandfonline.com

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In the process of drug development, it is crucial to consider the pharmacokinetic properties of a compound, collectively known as ADME. numberanalytics.com Computational models are widely used to predict these properties early in the discovery process, helping to identify compounds with favorable drug-like characteristics. researchgate.netresearchgate.net

For this compound, various ADME properties can be predicted using a range of in silico tools. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area. nih.gov

Table 3: Hypothetical Predicted ADME Properties of this compound

ADME PropertyPredicted OutcomeImplication for Drug-Likeness
Human Intestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier Penetration Moderate to HighMay be suitable for targeting the central nervous system.
CYP450 Inhibition LowLower likelihood of drug-drug interactions.
Aqueous Solubility ModerateAffects formulation and bioavailability.
Plasma Protein Binding ModerateInfluences the free concentration of the drug available to act on its target.

Note: These predicted ADME properties are hypothetical and based on general characteristics of similar small molecules.

Investigation of Biological Activities and Underlying Mechanisms of Action for Piperidine Containing Compounds

General Overview of Biological Activities Associated with Piperidine (B6355638) Derivatives

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a fundamental structural motif in medicinal chemistry. nih.govresearchgate.net Its derivatives are integral to numerous pharmaceuticals and naturally occurring alkaloids, exhibiting a wide range of pharmacological effects. nih.gov The versatility of the piperidine scaffold allows for the synthesis of a diverse array of compounds with varied biological activities. nih.govresearchgate.net

Piperidine-containing compounds have been developed and are under investigation for a multitude of therapeutic applications, including:

Central Nervous System (CNS) Disorders: This is one of the most prominent areas for piperidine derivatives, with applications as antipsychotics, antidepressants, analgesics, and agents for neurodegenerative diseases like Alzheimer's disease. researchgate.netencyclopedia.pubijnrd.org

Cancer: Many piperidine derivatives have shown potential as anticancer agents. researchgate.netnwmedj.org

Infectious Diseases: The piperidine structure is found in various antimicrobial, antiviral, and antifungal agents. researchgate.netijpcbs.com

Cardiovascular Conditions: Certain derivatives are used as antihypertensive agents. researchgate.netijnrd.org

Inflammation and Pain: The scaffold is present in numerous analgesic and anti-inflammatory drugs. researchgate.netijnrd.org

The biological activity of piperidine derivatives is often attributed to their ability to interact with various biological targets, including receptors, enzymes, and transporters, due to the structural flexibility and the basic nature of the piperidine nitrogen. researchgate.net

Table 1: Examples of Biological Activities of Piperidine Derivatives

Biological ActivityExamples of Piperidine-Containing Drugs/Compounds
AntipsychoticHaloperidol, Risperidone
AnalgesicFentanyl, Meperidine
AntihistamineLoratadine, Fexofenadine
Alzheimer's DiseaseDonepezil, Rivastigmine
AntiviralOseltamivir (Tamiflu)

Interaction with Central Nervous System Targets: Receptor Binding and Transporter Modulation

The prevalence of piperidine derivatives in neuropharmacology stems from their ability to cross the blood-brain barrier and interact with various CNS targets. encyclopedia.pub

A significant number of piperidine-based compounds have been designed to target the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). acs.org These transporters are crucial for regulating the concentration of dopamine and serotonin in the synaptic cleft, and their modulation is a key mechanism for treating depression, anxiety, and other mood disorders.

For instance, certain 3,4-disubstituted piperidine-based ligands have been developed as potent inhibitors of both dopamine and norepinephrine (B1679862) reuptake. acs.org Research into analogues of cocaine has led to the development of piperidine-based compounds with varying affinities for DAT, SERT, and the norepinephrine transporter (NET). acs.orggrantome.com Studies have shown that modifications to the piperidine ring, such as N-demethylation, can enhance activity at the SERT and NET. acs.org

The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity and neuronal function. Overactivation of this receptor is implicated in various neurological disorders. Some piperidine derivatives have been investigated as NMDA receptor antagonists. For example, certain compounds containing a piperidine moiety have shown the ability to block the NMDA receptor ion channel, which could be beneficial in conditions characterized by excessive glutamate (B1630785) excitotoxicity.

The cholinergic system, which uses the neurotransmitter acetylcholine (B1216132), is vital for memory and learning. encyclopedia.pub Dysfunction of this system is a hallmark of Alzheimer's disease. Many piperidine derivatives have been designed to modulate the cholinergic system. nih.gov

A prominent strategy is the inhibition of cholinesterase enzymes, as discussed in the next section. Additionally, some piperidine-spirooxadiazole derivatives have been identified as antagonists of the α7 nicotinic acetylcholine receptor (nAChR), a subtype of acetylcholine receptor involved in inflammation and neurological processes. nih.gov These antagonists were identified through pharmacophore-based virtual screening and their activity was confirmed using electrophysiological assays. nih.gov

Enzymatic Inhibition Studies, e.g., Cholinesterases

As mentioned, a key therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine. Many successful drugs for Alzheimer's disease, such as Donepezil, feature a piperidine ring. encyclopedia.pub The benzyl-piperidine group in these inhibitors often provides good binding to the catalytic site of the enzyme. encyclopedia.pub

Research in this area focuses on synthesizing novel piperidine derivatives and evaluating their inhibitory activity against these enzymes. For example, various substituents have been added to the benzyl-piperidine core to enhance inhibitory potency and selectivity. encyclopedia.pub

Table 2: Cholinesterase Inhibition by select Piperidine Derivatives

Compound ClassTarget Enzyme(s)Therapeutic Application
Benzyl-piperidine derivativesAChE, BuChEAlzheimer's Disease
N-alkylpiperidine carbamatesBuChEAlzheimer's Disease

Modulation of Biological Pathways

The broad range of biological activities of piperidine derivatives stems from their ability to modulate various signaling pathways within the cell. rsc.org For example, the anticancer effects of some piperidine compounds are due to their ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancer cells. nwmedj.org

In the context of inflammation, certain piperidine derivatives can modulate inflammatory pathways. For instance, the α7 nAChR antagonists mentioned earlier can influence inflammation by interacting with receptors on immune cells. nih.gov The development of piperidine-based 3D fragments is also a growing area of research, aiming to create molecules that can interact with novel biological targets and pathways that are not accessible to flatter, more two-dimensional molecules. rsc.org

Advanced Analytical Methodologies for the Characterization and Quantification of 2 4 Piperidinyl Ethyl Propyl Ether

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in separating 2-(4-Piperidinyl)ethyl propyl ether from complex mixtures and assessing its purity. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. researchgate.netgoogle.com The separated components then enter the mass spectrometer, where they are ionized and fragmented.

Typical GC-MS parameters for the analysis of related piperidine (B6355638) derivatives often involve a diphenyl dimethyl polysiloxane stationary phase column and helium as the carrier gas. researchgate.net The temperature program can be optimized to ensure good separation and peak shape.

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS, HRMS)

Liquid chromatography-mass spectrometry (LC-MS) and its tandem (MS/MS) and high-resolution (HRMS) variations are indispensable for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. researchgate.netalternative-therapies.com These techniques are highly sensitive and specific, making them ideal for detecting and quantifying low levels of piperidine-containing compounds. alternative-therapies.com

In LC-MS, the sample is first separated by liquid chromatography, often using a reversed-phase column. austinpublishinggroup.com For basic compounds like this compound, a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (often containing formic acid or ammonium (B1175870) formate (B1220265) for MS compatibility) is typically used. austinpublishinggroup.comsielc.com The separated components are then introduced into the mass spectrometer.

Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of piperidine derivatives, typically operating in positive ion mode. austinpublishinggroup.comscielo.br High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of the compound and its metabolites or degradation products. researchgate.net Tandem mass spectrometry (LC-MS/MS) is used for structural elucidation and quantification by selecting a specific parent ion and analyzing its fragmentation products. austinpublishinggroup.comscielo.br

A study on piperidine alkaloids demonstrated the use of LC-MS/MS with a C8 column and a mobile phase of acetonitrile (B52724) and ammonium formate buffer (pH 2.8) for successful separation and identification. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for purity assessment and quantification. nih.gov For piperidine-containing compounds, reversed-phase HPLC is a common approach. sielc.comnih.gov The separation is typically achieved on a C18 or C8 column. researchgate.netnih.gov

The mobile phase often consists of a mixture of water or buffer and an organic solvent like acetonitrile. sielc.comnih.gov To improve peak shape and retention of basic compounds, an acid such as phosphoric acid or formic acid is often added to the mobile phase. sielc.com For compounds lacking a strong UV chromophore, derivatization may be necessary for UV detection, or alternative detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. researchgate.netresearchgate.net

A developed HPLC method for a piperidine derivative utilized a C18 column with a mobile phase of water (containing 0.1% phosphoric acid) and acetonitrile. nih.gov The method demonstrated good linearity and accuracy for the quantification of the piperidine compound. nih.gov

Thin-Layer Chromatography (TLC) and Capillary Electrophoresis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for monitoring reaction progress and for preliminary purity checks of piperidine derivatives. austinpublishinggroup.comresearchgate.net A suitable stationary phase, such as silica (B1680970) gel, and a mobile phase are selected to achieve separation. researchgate.net Visualization of the separated spots can be done under UV light if the compound is fluorescent or by using a staining reagent. austinpublishinggroup.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates compounds based on their charge-to-size ratio in an electric field. researchgate.netspringernature.com CE is particularly useful for the analysis of charged species like the protonated form of this compound. Chiral separations of piperidine derivatives have been successfully achieved using CE with cyclodextrins as chiral selectors. researchgate.netspringernature.com

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are vital for the structural elucidation of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the propyl group, the ethyl group, and the piperidine ring. For instance, the characteristic signals for a propyl ether would include a triplet for the terminal methyl group (around 0.9 ppm), a multiplet for the middle methylene (B1212753) group (around 1.6 ppm), and a triplet for the methylene group attached to the oxygen (around 3.4 ppm). chemicalbook.com The protons on the piperidine ring would appear as a series of multiplets in the aliphatic region of the spectrum.

¹³C NMR (Carbon-13 NMR) provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal in the spectrum. The ¹³C NMR spectrum of this compound would show signals corresponding to the three distinct carbons of the propyl group, the two carbons of the ethyl group, and the carbons of the piperidine ring. The chemical shifts of these carbons would be indicative of their chemical environment (e.g., carbons attached to oxygen or nitrogen appear at a higher chemical shift).

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the propyl ether moiety based on data for similar structures like ethyl propyl ether and n-propyl ether. chemicalbook.comchemicalbook.com

GroupExpected ¹H NMR Shift (ppm)Expected ¹³C NMR Shift (ppm)
CH₃ (propyl)~0.9 (triplet)~10-15
CH₂ (middle, propyl)~1.6 (sextet)~22-26
O-CH₂ (propyl)~3.4 (triplet)~70-75
O-CH₂ (ethyl)~3.5 (triplet)~68-72
CH₂ (ethyl, attached to piperidine)~1.5 (quartet)~35-40

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to identify functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound, the IR spectrum is expected to exhibit key absorption bands corresponding to its constituent ether and secondary amine groups.

The presence of the ether group (C-O-C) is typically confirmed by a strong C-O stretching vibration in the fingerprint region of the spectrum, generally appearing between 1050 and 1150 cm⁻¹. libretexts.org Phenyl alkyl ethers often show two distinct strong C-O stretching bands around 1050 cm⁻¹ and 1250 cm⁻¹. libretexts.org The secondary amine (N-H) in the piperidine ring presents a characteristic N-H stretching vibration, which is typically observed as a single, medium-intensity peak in the region of 3300-3500 cm⁻¹. wpmucdn.comutdallas.edu This single peak helps to distinguish it from primary amines, which show two peaks in this region, and tertiary amines, which show none. wpmucdn.comutdallas.edu Additionally, C-N stretching vibrations for aliphatic amines are found in the 1000 to 1250 cm⁻¹ range. msu.edu The spectrum would also display C-H stretching vibrations from the alkyl and piperidine ring structures, typically in the 2850-3000 cm⁻¹ range. libretexts.org

It is important to note that hydrogen bonding can influence the position and shape of the N-H stretching band, often causing it to broaden and shift to lower wavenumbers. msu.edu The specific wavenumbers for these characteristic absorptions can provide significant structural information. In some piperidine derivatives, "Bohlmann bands" may be observed in the 2820-2500 cm⁻¹ region, which can give insight into the conformation of the lone pair of electrons on the nitrogen atom. rsc.org

Table 1: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Absorption Range (cm⁻¹)Intensity
Secondary Amine (Piperidine)N-H Stretch3300 - 3500Medium
Alkyl C-HC-H Stretch2850 - 3000Strong
EtherC-O Stretch1050 - 1150Strong
Aliphatic AmineC-N Stretch1000 - 1250Medium

This table is based on general spectroscopic principles and data for similar compounds. Actual values may vary.

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can then be used to determine the empirical formula. This experimental data is then compared with the theoretical elemental composition calculated from the proposed molecular formula to confirm the compound's identity and purity.

For this compound, with the molecular formula C₁₀H₂₁NO, the theoretical elemental composition can be calculated. nih.gov

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0110120.1070.12
HydrogenH1.0082121.1712.37
NitrogenN14.01114.018.18
OxygenO16.00116.009.34
Total 171.28 100.00

*Atomic masses are approximate.

Experimental results from elemental analysis of a pure sample of this compound should closely match these theoretical percentages. researchgate.netsemanticscholar.orgbeilstein-journals.org Significant deviations could indicate the presence of impurities or an incorrect structural assignment.

Quantitative Analytical Method Development and Validation

For the quantification of this compound in various samples, the development and validation of a robust analytical method are crucial. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of piperidine derivatives. researchgate.netfarmaciajournal.com

A typical HPLC method development would involve selecting a suitable stationary phase (e.g., a C18 column), an appropriate mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), and a detector. nih.gov Since this compound lacks a strong UV chromophore, direct UV detection may have limited sensitivity. In such cases, derivatization with a UV-active or fluorescent tag can be employed to enhance detection. asianpubs.org Alternatively, a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be used.

Method validation is essential to ensure the reliability of the analytical results and is performed according to established guidelines. Key validation parameters include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. alternative-therapies.com

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range.

Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments. asianpubs.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). asianpubs.org

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. asianpubs.org

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. asianpubs.org

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. alternative-therapies.com

Sample Preparation and Matrix Considerations in Environmental and Biological Research

The analysis of this compound in environmental and biological matrices presents unique challenges due to the complexity of these samples and the potentially low concentrations of the analyte. researchgate.net Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte to a level suitable for detection. researchgate.netmdpi.com The choice of sample preparation technique depends on the nature of the matrix and the analyte. mdpi.com

For environmental samples such as water or soil, common extraction techniques include:

Liquid-Liquid Extraction (LLE): Partitioning the analyte between the aqueous sample and an immiscible organic solvent. mdpi.com

Solid-Phase Extraction (SPE): The analyte is adsorbed onto a solid sorbent, washed to remove interferences, and then eluted with a suitable solvent. This is a widely used and effective technique for cleaning up complex samples. researchgate.netmdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME) and Solid-Phase Microextraction (SPME): These are miniaturized extraction techniques that use small amounts of solvent or a coated fiber, respectively, offering advantages in terms of reduced solvent consumption and high enrichment factors. researchgate.net

For biological samples such as plasma, serum, or tissue homogenates, the high protein content necessitates additional steps:

Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): Can be used to extract the analyte from the biological fluid.

Solid-Phase Extraction (SPE): Is highly effective for cleaning up biological samples and can be automated for high-throughput analysis. bioanalysis-zone.com

The goal of any sample preparation method is to isolate the analyte from matrix components that could interfere with the analysis, a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal in the detector. researchgate.net Careful selection and optimization of the sample preparation protocol are essential for achieving accurate and reliable quantitative results in environmental and biological research.

Future Research Directions and Translational Perspectives for 2 4 Piperidinyl Ethyl Propyl Ether

Exploration of Novel Therapeutic Applications Based on Scaffold Versatility

The piperidine (B6355638) scaffold is a cornerstone in the development of drugs targeting a wide array of biological systems. researchgate.net Its derivatives have been successfully developed into agents for central nervous system (CNS) disorders, cancer, allergies, and pain management. nih.govencyclopedia.pubijnrd.org The versatility of the 2-(4-Piperidinyl)ethyl propyl ether structure allows for systematic modifications to explore these and other therapeutic areas. By altering substituents on the piperidine nitrogen or the propyl ether chain, new analogs can be designed to interact with various biological targets.

The potential therapeutic applications for derivatives of this scaffold are extensive, drawing from the known activities of other piperidine-based compounds. Research could focus on designing analogs with tailored properties to engage with specific receptors, such as opioid receptors for analgesia or sigma receptors, which are implicated in neurological disorders and cancer. nih.govnih.govrsc.org

Therapeutic AreaBiological Target ClassExample Piperidine-Based Drugs
Neuropsychiatric DisordersDopamine (B1211576)/Serotonin (B10506) ReceptorsHaloperidol, Risperidone
Pain Management (Analgesia)Opioid ReceptorsFentanyl, Meperidine
AllergiesHistamine (B1213489) H1 ReceptorsLoratadine, Fexofenadine
CancerKinase Inhibitors, Receptor AntagonistsCrizotinib, Palbociclib
Alzheimer's DiseaseAcetylcholinesterase (AChE) InhibitorsDonepezil

Development of Targeted Delivery Systems

A key challenge in drug development is ensuring the therapeutic agent reaches its intended target in the body at an effective concentration. For a molecule like this compound and its future derivatives, developing targeted delivery systems will be crucial for enhancing efficacy and minimizing potential off-target effects.

One promising approach involves incorporating the compound into polymeric films or matrices. nih.gov These systems can be designed for controlled release, maintaining a steady therapeutic level of the drug over an extended period. nih.gov Another advanced strategy is the use of pH-sensitive linkers, such as hydrazones, which can release the active drug preferentially in the acidic microenvironments characteristic of tumors or inflamed tissues. mdpi.com Furthermore, nanotechnology offers a range of platforms, including lipid-based nanoparticles and solid dispersions, which have been used to improve the solubility and bioavailability of other piperidine-containing natural products and could be adapted for this compound. researchgate.net

Integration of in silico and Experimental Approaches for Accelerated Discovery

The integration of computational (in silico) and traditional experimental methods offers a powerful paradigm to accelerate the drug discovery process for analogs of this compound. mdpi.com In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling can be used to predict how modifications to the parent structure will affect its binding to a biological target. ajchem-a.combenthamscience.com

This computational pre-screening allows researchers to build virtual libraries of potential derivatives and prioritize the synthesis of compounds with the highest predicted activity and most favorable pharmacokinetic profiles. nih.govrsc.org In silico tools can also predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify and eliminate molecules with potential liabilities early in the discovery pipeline. sphinxsai.com This synergistic workflow, where computational predictions guide experimental work and experimental results refine the computational models, significantly reduces the time and cost associated with identifying promising lead candidates. nih.gov

Investigation of Metabolic Pathways and Biotransformation

Understanding the metabolic fate of this compound is essential for its development as a therapeutic agent. Alicyclic amines, including the piperidine ring, are subject to several common biotransformation reactions in the body, primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.net

For piperidine-containing compounds, key metabolic pathways include:

N-dealkylation : The removal of alkyl groups from the piperidine nitrogen. For 4-substituted piperidines, this is often a major metabolic route catalyzed predominantly by the CYP3A4 isozyme. nih.govacs.org

Ring Oxidation : Hydroxylation at carbons adjacent (alpha) to the nitrogen can lead to the formation of lactam metabolites. nih.govacs.org

N-oxidation : The direct oxidation of the piperidine nitrogen. researchgate.net

Ring Opening : Cleavage of the piperidine ring. rsc.org

In some cases, metabolism can lead to the formation of reactive electrophilic intermediates, such as iminium ions, which can be a source of toxicity. researchgate.net Future research should involve in vitro studies with liver microsomes to identify the major metabolites of this compound and the specific CYP enzymes responsible. This knowledge would allow for targeted structural modifications—such as the strategic introduction of fluorine atoms or replacement of the piperidine with a more metabolically stable heterocycle like piperazine (B1678402) or morpholine (B109124)—to block metabolic hotspots and improve the drug's stability and safety profile. acs.org

Metabolic PathwayDescriptionPrimary Enzymes Involved
N-DealkylationCleavage of C-N bond to remove alkyl substituents from the nitrogen atom.Cytochrome P450 (especially CYP3A4) acs.org
Ring α-OxidationHydroxylation of the carbon atom adjacent to the piperidine nitrogen, often leading to lactam formation.Cytochrome P450 acs.org
N-OxidationFormation of an N-oxide by oxidation of the nitrogen atom.Cytochrome P450, Flavin-containing monooxygenases (FMOs)
Ring Contraction/OpeningCleavage of C-C or C-N bonds within the ring, potentially leading to pyrrolidine (B122466) or acyclic metabolites. rsc.orgCytochrome P450 rsc.org

Addressing Synthetic Challenges and Optimizing Production of Complex Piperidine Analogs

The exploration of structure-activity relationships (SAR) for this compound will require the synthesis of a diverse library of analogs with varying substituents and stereochemistry. A significant challenge in modern medicinal chemistry is the development of efficient, cost-effective, and stereoselective synthetic routes to produce these complex piperidine derivatives. ajchem-a.com

Numerous strategies have been developed for the synthesis of substituted piperidines, including:

Hydrogenation of Pyridine (B92270) Precursors : The reduction of substituted pyridines is a common method to access the corresponding piperidines. nih.gov

Alkene Cyclization : Intramolecular reactions of alkenes bearing an amine can form the piperidine ring. nih.gov

Aza-Michael Addition : The addition of an amine to an activated alkene can be used to construct the piperidine scaffold. acs.org

Kinetic Resolution : For creating stereochemically pure (enantioenriched) compounds, kinetic resolution can be used to separate a mixture of enantiomers. acs.org

Future work should focus on optimizing these and other synthetic methods to allow for the rapid and modular assembly of novel analogs of this compound. Developing robust synthetic pathways is fundamental to generating the chemical diversity needed for comprehensive biological screening and the eventual large-scale production of a successful drug candidate.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Piperidinyl)ethyl propyl ether, and what key reaction conditions must be controlled?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation of a piperidinyl alcohol precursor. For example, reacting 4-piperidinylethanol with propyl bromide in the presence of a base (e.g., sodium hydride) under anhydrous conditions is a standard approach. Key parameters include temperature control (0–5°C to prevent side reactions), stoichiometric ratios (excess alkyl halide to drive completion), and inert atmosphere to avoid oxidation . Ester hydrolysis (e.g., from propanoate derivatives) followed by etherification is another route, requiring precise pH adjustment during hydrolysis and phase-transfer catalysts for efficient alkylation .

Q. How can spectroscopic techniques (NMR, IR, HPLC) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic peaks: piperidine ring protons (δ 2.5–3.0 ppm, multiplet), ether-linked ethyl group (δ 1.2–1.5 ppm, triplet for CH₂), and propyl chain (δ 0.9–1.1 ppm, triplet for terminal CH₃).
  • IR : Confirm ether linkage (C-O stretch at ~1100 cm⁻¹) and absence of hydroxyl groups (no broad peak ~3200 cm⁻¹).
  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 210–220 nm) to assess purity (>99% as per synthetic protocols). Calibrate with reference standards and monitor for byproducts like unreacted piperidinyl alcohol .

Advanced Research Questions

Q. In pharmacological studies, how do experimental designs account for variable respiratory depression effects observed with piperidinyl ether derivatives?

  • Methodological Answer : Controlled animal models (e.g., feline studies) are employed to quantify dose-dependent respiratory effects. Key steps include:

  • Closed-system anesthesia : Monitor end-tidal concentrations (e.g., 1.5–1.9% v/v for light anesthesia) and correlate with respiratory rate .
  • Resuscitation protocols : Predefine thresholds for artificial insufflation (e.g., respiratory rate <8 breaths/min) to mitigate risks.
  • Statistical rigor : Use repeated-measures ANOVA to distinguish between compound-specific effects (e.g., this compound vs. ethyl ether) and inter-subject variability .

Q. What strategies resolve contradictory data on solvent effects during stability studies of this compound?

  • Methodological Answer :

  • Accelerated stability testing : Expose the compound to polar (e.g., aqueous buffers) and non-polar (e.g., hexane) solvents at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS.
  • Controlled variable isolation : Compare hydrolysis rates in anhydrous vs. humid conditions to isolate moisture-driven degradation.
  • Data reconciliation : Apply multivariate regression to identify dominant factors (e.g., pH, solvent polarity) causing discrepancies between studies .

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer :

  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems.
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at ~90% conversion to minimize byproducts.
  • Solvent selection : Replace THF with dichloromethane for better solubility of piperidinyl intermediates, reducing reaction time from 12h to 6h .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.